N'-(2-Ethoxyphenyl)-N-nonylethanediamide
Description
N'-(2-Ethoxyphenyl)-N-nonylethanediamide is a diamide compound featuring a 2-ethoxyphenyl group and a nonyl (C₉) alkyl chain linked via an ethanediamide backbone. The ethoxy group (-OCH₂CH₃) contributes electron-donating effects, while the nonyl chain enhances hydrophobicity and may influence thermal stability and solubility in nonpolar matrices .
Properties
Molecular Formula |
C19H30N2O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N'-(2-ethoxyphenyl)-N-nonyloxamide |
InChI |
InChI=1S/C19H30N2O3/c1-3-5-6-7-8-9-12-15-20-18(22)19(23)21-16-13-10-11-14-17(16)24-4-2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
YNXLWOLGHXNIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxyphenyl)-N-nonylethanediamide typically involves the reaction of 2-ethoxyaniline with nonylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(2-Ethoxyphenyl)-N-nonylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxyphenyl)-N-nonylethanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-Ethoxyphenyl)-N-nonylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized as an additive in polymers to enhance their properties, such as stability and durability.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxyphenyl)-N-nonylethanediamide involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the ethanediamide core but differ in substituents, leading to distinct physicochemical and functional properties:
Physicochemical Properties
Hypothetical data based on substituent effects (extrapolated from evidence):
Substituent Effects on Functionality
- Ethyl Group (Tinuvin 312) : Balances solubility and UV absorption efficiency, making it suitable for thin-film polymer applications .
- Isodecyl Group : Branched structure reduces crystallinity, improving miscibility in resin formulations .
- Ethylphenyl Group (4-Ethylphenyl analog) : Enables π-π interactions with aromatic metal complexes, aiding catalysis .
Target Compound: Inferred Properties
While direct studies on this compound are absent, its nonyl chain likely grants it superior thermal stability compared to shorter-chain analogs (e.g., ethyl or isodecyl derivatives). Potential uses include:
- Lubricant Additives: Nonyl’s hydrophobicity reduces friction in hydrocarbon-based systems.
- Polymer Stabilizers : Comparable to Tinuvin 312 but with enhanced longevity in high-temperature environments.
Tinuvin 312 (N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide)
4-Isodecylphenyl Analog
4-Ethylphenyl Analog in Catalysis
- Metal Chelation : The ethoxyphenyl and ethylphenyl groups facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in oxidation-reduction catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
